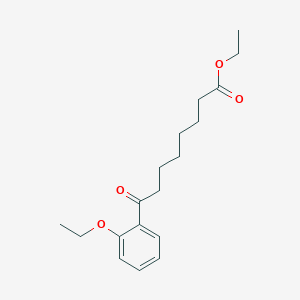

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-21-17-13-10-9-11-15(17)16(19)12-7-5-6-8-14-18(20)22-4-2/h9-11,13H,3-8,12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYDNDIHIRTHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645779 | |

| Record name | Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-48-7 | |

| Record name | Ethyl 2-ethoxy-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, a keto-ester of potential interest in pharmaceutical and chemical research. The synthesis involves a multi-step process, commencing with commercially available starting materials and culminating in a Friedel-Crafts acylation to assemble the final product. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

I. Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a convergent strategy. This involves the preparation of two key intermediates: 2-Ethoxybenzoyl chloride and Ethyl 7-chloroformylheptanoate . These intermediates are then coupled via a Friedel-Crafts acylation reaction. The overall synthetic scheme is depicted below.

Caption: Proposed convergent synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Ethoxybenzoic Acid from Salicylic Acid

This procedure outlines the ethylation of salicylic acid to produce 2-ethoxybenzoic acid.

Materials:

-

Salicylic acid

-

Acetone

-

Sodium hydroxide (NaOH)

-

Diethyl sulfate

-

Hydrochloric acid (HCl)

Procedure:

-

In a reaction vessel, dissolve salicylic acid in acetone.

-

Add a solution of sodium hydroxide and stir the mixture.

-

Slowly add diethyl sulfate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

-

Add water and an aqueous solution of sodium hydroxide to the residue and heat to hydrolyze any remaining ester.

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1-2 to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 2-ethoxybenzoic acid.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| Salicylic Acid | 138.12 | 1.0 | 138.12 | - |

| Diethyl Sulfate | 154.18 | 2.8 | 431.7 | - |

| Sodium Hydroxide | 40.00 | 2.5 | 100.0 | - |

| 2-Ethoxybenzoic Acid | 166.17 | - | - | ~85-95 |

Table 1: Representative quantitative data for the synthesis of 2-ethoxybenzoic acid.

Step 2: Synthesis of 2-Ethoxybenzoyl chloride from 2-Ethoxybenzoic Acid

This step involves the conversion of the carboxylic acid to its corresponding acyl chloride.

Materials:

-

2-Ethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 2-ethoxybenzoic acid in an anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period until gas evolution ceases.

-

Monitor the reaction completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-ethoxybenzoyl chloride, which can be used in the next step without further purification.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 2-Ethoxybenzoic Acid | 166.17 | 1.0 | 166.17 | - |

| Thionyl Chloride | 118.97 | 2.0 | 237.94 | - |

| 2-Ethoxybenzoyl chloride | 184.62 | - | - | >95 |

Table 2: Representative quantitative data for the synthesis of 2-ethoxybenzoyl chloride.

Step 3: Synthesis of Ethyl hydrogen octanedioate (Mono-ethyl suberate)

This procedure describes the selective mono-esterification of a dicarboxylic acid.

Materials:

-

Octanedioic acid (Suberic acid)

-

Ethanol

-

Sulfuric acid (catalytic amount)

Procedure:

-

Suspend octanedioic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for a controlled period to favor mono-esterification.

-

Monitor the reaction progress by analyzing the ratio of di-ester, mono-ester, and di-acid.

-

Cool the reaction mixture and neutralize the catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the product into an organic solvent.

-

Purify the ethyl hydrogen octanedioate from unreacted diacid and the diethyl ester by chromatography or distillation.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| Octanedioic Acid | 174.20 | 1.0 | 174.20 | - |

| Ethanol | 46.07 | (excess) | - | - |

| Ethyl hydrogen octanedioate | 202.25 | - | - | Variable |

Table 3: Representative quantitative data for the synthesis of ethyl hydrogen octanedioate.

Step 4: Synthesis of Ethyl 7-chloroformylheptanoate

This step converts the mono-esterified dicarboxylic acid into its acid chloride.

Materials:

-

Ethyl hydrogen octanedioate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve ethyl hydrogen octanedioate in an anhydrous solvent.

-

Slowly add thionyl chloride or oxalyl chloride at room temperature.

-

Stir the reaction mixture at room temperature until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield ethyl 7-chloroformylheptanoate. This product is typically used immediately in the subsequent step.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| Ethyl hydrogen octanedioate | 202.25 | 1.0 | 202.25 | - |

| Thionyl Chloride | 118.97 | 1.2 | 142.76 | - |

| Ethyl 7-chloroformylheptanoate | 220.70 | - | - | >95 |

Table 4: Representative quantitative data for the synthesis of ethyl 7-chloroformylheptanoate.

Step 5: Friedel-Crafts Acylation to Synthesize this compound

This is the final convergent step to assemble the target molecule.

Materials:

-

2-Ethoxybenzoyl chloride

-

Ethoxybenzene

-

Aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

Procedure:

-

In a reaction vessel under an inert atmosphere, suspend anhydrous aluminum chloride in the chosen anhydrous solvent and cool in an ice bath.

-

Slowly add a solution of 2-ethoxybenzoyl chloride in the same solvent to the aluminum chloride suspension to form the acylium ion complex.

-

To this mixture, add ethoxybenzene dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |

| 2-Ethoxybenzoyl chloride | 184.62 | 1.0 | 184.62 | - |

| Ethoxybenzene | 122.16 | 1.1 | 134.38 | - |

| Aluminum Chloride | 133.34 | 1.2 | 160.01 | - |

| This compound | 292.37 | - | - | Variable |

Table 5: Representative quantitative data for the Friedel-Crafts acylation.

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a typical chemical synthesis experiment as described in the protocols above.

"Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" chemical properties

Disclaimer: The following document is a technical guide on the chemical properties of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate. It is important to note that this compound is not widely documented in publicly available scientific literature. As such, much of the information presented, including chemical properties and potential synthetic routes, is based on computational predictions and data from structurally analogous compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with experimental verification.

Chemical Properties and Identifiers

Quantitative data for this compound is scarce. The following table summarizes the basic molecular properties and includes data for a structurally similar isomer, Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate, for comparison.

| Property | Value (for this compound) | Value (for Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate)[1] |

| Molecular Formula | C18H26O4 | C18H26O4 |

| Molecular Weight | 322.4 g/mol (Calculated) | 306.402 g/mol |

| IUPAC Name | This compound | ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate |

| CAS Number | Not available | 898757-57-8 |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1OCC | Not available |

| InChI Key | Not available | OXYMWRDETLOQGI-UHFFFAOYSA-N |

| Purity | Not available | 97.0% |

Experimental Protocols

Due to the limited availability of data, no established experimental protocols for the synthesis or analysis of this compound were found in the public domain. Researchers interested in this compound would need to develop and validate their own methodologies. A potential synthetic approach is outlined in the following section.

Proposed Synthesis Workflow

A plausible synthetic route for this compound could involve a Friedel-Crafts acylation reaction. This common method is used to attach an acyl group to an aromatic ring. In this proposed workflow, the reaction would occur between 2-ethoxybenzene (phenetole) and a suitable acylating agent derived from suberic acid.

The diagram below illustrates a potential two-step synthesis process. The first step involves the conversion of the terminal carboxylic acid of ethyl suberate to an acyl chloride. The second step is the Friedel-Crafts acylation of phenetole with the generated acyl chloride.

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no information available regarding the biological activity or its involvement in any signaling pathways for this compound. Research into structurally related molecules may provide insights into potential areas of investigation. For instance, various substituted oxooctanoate derivatives have been explored in the context of drug discovery, but specific data for this compound is absent.

Safety and Handling

Specific safety and handling information for this compound is not available. As a standard laboratory practice for a novel or uncharacterized chemical, it should be handled with care. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For guidance on handling similar chemical structures, one could refer to the safety data sheets (SDS) of related compounds like Ethyl 8-bromooctanoate, which recommend avoiding contact with skin and eyes and using in a well-ventilated place[2].

Conclusion

This compound represents a chemical entity with limited characterization in the public domain. This guide provides a foundational overview based on theoretical chemical principles and data from analogous compounds. Further experimental research is necessary to fully elucidate its chemical properties, reactivity, biological activity, and safety profile. The proposed synthetic workflow offers a starting point for researchers aiming to synthesize and study this molecule.

References

In-depth Technical Guide: Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate (CAS: 898757-48-7)

Notice: Comprehensive scientific literature detailing the synthesis, experimental protocols, and biological activity of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is not publicly available at this time. The following information is based on data aggregated from chemical supplier databases and publicly accessible chemical information repositories.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 898757-48-7. It is also referred to as Benzeneoctanoic acid, 2-ethoxy-η-oxo-, ethyl ester.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898757-48-7 | |

| Molecular Formula | C18H26O4 | |

| Molecular Weight | 306.41 g/mol | |

| Purity | Typically available at 97% |

Structural Information

The molecular structure of this compound consists of an octanoate ethyl ester functional group attached to a phenyl ring at the 8-position. The phenyl ring is substituted with an ethoxy group at the 2-position.

Availability

This compound is available from several chemical suppliers, typically for research and development purposes.

Experimental Data and Protocols

Data Visualization

Due to the absence of experimental data on signaling pathways or complex experimental workflows related to this compound, no diagrams can be generated at this time.

Conclusion for Researchers and Drug Development Professionals

This compound is a commercially available chemical compound with limited publicly documented scientific information. For researchers and drug development professionals, this presents both an opportunity and a challenge. The lack of existing data means that any investigation into its properties and potential applications would be novel. However, it also necessitates foundational research to establish its synthesis, characterization, and biological activity profile.

Future research could focus on:

-

Developing and optimizing a synthetic route for the compound.

-

Characterizing its physicochemical properties in detail.

-

Screening for biological activity in various assays to identify potential therapeutic applications.

-

Investigating its mechanism of action if any biological activity is observed.

Given the current information landscape, any project involving this compound would require significant preliminary research and development efforts.

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate: Unraveling the Mechanism of a Novel Compound

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is a chemical entity with limited publicly available information regarding its biological activity and mechanism of action. This technical guide serves to consolidate the currently known chemical properties and to outline a strategic, multi-faceted research approach to elucidate its potential pharmacological effects. The absence of existing data necessitates a foundational series of investigations, beginning with computational predictions and progressing through in vitro and in vivo experimental validations. This document provides a roadmap for researchers to systematically explore the compound's mechanism of action, identify potential molecular targets, and assess its therapeutic relevance.

Introduction

The discovery and development of novel therapeutic agents are paramount to advancing medical science. This compound represents a molecule of interest whose biological functions remain uncharacterized. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating the core mechanism of action of this compound. Given the nascent stage of research, this document will focus on establishing a logical and thorough experimental workflow to generate the foundational data required for a comprehensive understanding of its pharmacological profile.

Chemical and Physical Properties

While biological data is scarce, the fundamental chemical properties of this compound can be found in chemical supplier databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₆O₄ | CymitQuimica[1] |

| Molecular Weight | 306.402 g/mol | CymitQuimica[1] |

| CAS Number | 898757-57-8 | CymitQuimica[1] |

| Purity | 97.0% | CymitQuimica[1] |

| InChI Key | OXYMWRDETLOQGI-UHFFFAOYSA-N | CymitQuimica[1] |

Proposed Investigational Workflow

To elucidate the mechanism of action of this compound, a structured and logical experimental workflow is essential. The following diagram outlines a proposed research plan, starting from initial computational assessments and progressing to detailed cellular and in vivo studies.

Caption: Proposed experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following sections detail the methodologies for the key initial experiments proposed in the workflow.

Computational Modeling and Target Prediction

Objective: To predict potential biological targets and assess the drug-like properties of this compound.

Protocol:

-

Ligand Preparation: Generate a 3D structure of the compound using computational chemistry software (e.g., ChemDraw, Avogadro). Perform energy minimization.

-

Target Prediction: Utilize target prediction web servers and software (e.g., SwissTargetPrediction, PharmMapper, SuperPred) to identify potential protein targets based on ligand shape and chemical similarity to known bioactive molecules.

-

Molecular Docking: Perform molecular docking studies of the compound against the top-ranked predicted targets using software like AutoDock Vina or Glide to estimate binding affinity and identify potential binding modes.

-

ADMET Prediction: Use computational tools (e.g., SwissADME, pkCSM) to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its potential as a drug candidate.

High-Throughput Phenotypic Screening

Objective: To identify any observable effects of the compound on cell health, morphology, or specific cellular processes in an unbiased manner.

Protocol:

-

Cell Line Selection: Choose a panel of diverse human cell lines representing different tissues and disease states (e.g., cancer cell lines, normal fibroblasts, immortalized epithelial cells).

-

Compound Treatment: Plate cells in multi-well plates (e.g., 96- or 384-well) and treat with a range of concentrations of this compound.

-

High-Content Imaging: After a defined incubation period (e.g., 24, 48, 72 hours), stain the cells with a cocktail of fluorescent dyes to label various cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

-

Image Acquisition and Analysis: Use a high-content imaging system to automatically acquire images and specialized software to quantify a multitude of cellular features (e.g., cell number, nuclear size, mitochondrial membrane potential, cytoskeletal integrity).

-

Hit Identification: Identify concentrations and specific cellular phenotypes that are significantly altered by the compound treatment.

Potential Signaling Pathway Investigation

Based on the outcomes of the initial screening, a hypothetical signaling pathway can be investigated. For instance, if phenotypic screening suggests an impact on cell proliferation, a logical next step would be to examine key cell cycle and growth factor signaling pathways.

The following diagram illustrates a generic cell survival signaling pathway that could be investigated if the compound is found to promote cell viability.

Caption: Hypothetical cell survival signaling pathway for investigation.

Conclusion

This compound is a compound with an unknown mechanism of action. This guide provides a structured and comprehensive framework for its systematic investigation. By employing a combination of computational, high-throughput, and targeted experimental approaches, researchers can begin to unravel its biological functions, identify its molecular targets, and ultimately determine its potential as a novel therapeutic agent. The successful execution of the proposed research plan will be instrumental in transforming this molecule from a chemical entity into a well-characterized compound with a defined pharmacological profile.

References

Spectroscopic and Synthetic Profile of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate. The information is intended to support research and development activities by offering detailed experimental methodologies and clearly structured data for this specific aryl keto ester.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.71 | dd, J = 7.7, 1.8 Hz | 1H | Ar-H |

| 7.46 | ddd, J = 8.4, 7.4, 1.8 Hz | 1H | Ar-H |

| 7.06 | t, J = 7.5 Hz | 1H | Ar-H |

| 6.92 | d, J = 8.4 Hz | 1H | Ar-H |

| 4.12 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ (ester) |

| 4.10 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ (ether) |

| 2.99 | t, J = 7.4 Hz | 2H | -C(O)CH₂- |

| 2.28 | t, J = 7.5 Hz | 2H | -CH₂C(O)O- |

| 1.72 – 1.62 | m | 4H | -CH₂CH₂- |

| 1.44 | t, J = 7.0 Hz | 3H | -OCH₂CH₃ (ether) |

| 1.38 – 1.32 | m | 2H | -CH₂- |

| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ (ester) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 203.7 | C=O (keto) |

| 173.8 | C=O (ester) |

| 158.4 | Ar-C |

| 133.5 | Ar-CH |

| 130.4 | Ar-CH |

| 128.8 | Ar-C |

| 121.1 | Ar-CH |

| 112.5 | Ar-CH |

| 63.8 | -OCH₂ (ether) |

| 60.1 | -OCH₂ (ester) |

| 38.8 | -CH₂- |

| 34.3 | -CH₂- |

| 28.9 | -CH₂- |

| 28.8 | -CH₂- |

| 24.8 | -CH₂- |

| 24.4 | -CH₂- |

| 14.8 | -CH₃ (ether) |

| 14.2 | -CH₃ (ester) |

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 307.1853 | 307.1853 |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Aryl Ketone) | ~1680 - 1700 | Strong, sharp absorption |

| C=O (Ester) | ~1735 - 1750 | Strong, sharp absorption |

| C-O-C (Aryl Ether) | ~1200 - 1275 (asymmetric) | Strong absorption |

| C-O-C (Aryl Ether) | ~1000 - 1075 (symmetric) | Moderate absorption |

| C-H (Aromatic) | ~3000 - 3100 | Medium to weak absorption |

| C-H (Aliphatic) | ~2850 - 2960 | Medium to strong absorption |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

The synthesis of aryl keto esters can be achieved through various methods, including Friedel-Crafts acylation or the reaction of an organometallic reagent with an appropriate ester derivative.[2][3] A plausible synthetic route involves the Friedel-Crafts acylation of ethoxybenzene with a suitable acyl chloride, such as ethyl 8-chloro-8-oxooctanoate.

Materials:

-

Ethoxybenzene

-

Ethyl 8-chloro-8-oxooctanoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of ethoxybenzene in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add a solution of ethyl 8-chloro-8-oxooctanoate in anhydrous DCM to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

NMR Spectroscopic Analysis

High-resolution solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[4]

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometric Analysis

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.[5][6]

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, typically at a concentration of around 1 mg/mL.[7]

-

Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.[7]

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform data analysis to determine the accurate mass and infer the elemental composition.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow from synthesis to structural elucidation.

Caption: Step-by-step NMR analysis workflow.

Caption: High-resolution mass spectrometry workflow.

References

- 1. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 2. aurigeneservices.com [aurigeneservices.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is a complex organic molecule featuring an ethyl ester, a ketone, and an ethoxy-substituted phenyl group. Understanding its solubility profile in different organic solvents is crucial for a wide range of applications in research and drug development, including reaction chemistry, purification, formulation, and analytical method development. This document outlines the methodologies to determine this solubility and provides a basis for solvent selection.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1] The molecular structure of this compound contains both polar (ester, ketone, ether) and nonpolar (long aliphatic chain, aromatic ring) regions.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be effective at dissolving the compound due to their ability to interact with the polar functional groups.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol should also serve as good solvents, capable of hydrogen bonding with the oxygen atoms in the ester, ketone, and ether moieties.

-

Nonpolar Solvents: Solvents like hexanes and toluene are less likely to be effective solvents on their own due to the significant polarity of the molecule, though some solubility may be observed due to the nonpolar hydrocarbon chain and aromatic ring.

Quantitative Solubility Data

As specific quantitative data is not available, the following table is provided as a template for researchers to systematically record their experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Toluene | |||

| Hexanes |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a constant temperature bath or shaker. Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution becomes saturated. The temperature should be carefully controlled and recorded.

-

Separation of Saturated Solution: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean, pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The mass of the dissolved solid can be determined by subtracting the initial weight of the vial.

-

Calculation of Solubility: Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

-

Alternative Quantification (HPLC/UV-Vis): Alternatively, the concentration of the saturated solution can be determined using a pre-calibrated HPLC or UV-Vis method. A known volume of the filtered supernatant is diluted to an appropriate concentration and analyzed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Signaling Pathways and Logical Relationships

For the determination of solubility, a direct signaling pathway is not applicable. However, the logical relationship in solvent selection can be visualized.

Caption: Logical relationship for predicting solvent selection based on molecular properties.

References

A Comprehensive Technical Guide to Substituted Oxooctanoate Compounds for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Experimental Protocols

Substituted oxooctanoate compounds, a class of β-keto esters, are emerging as significant molecules in the fields of chemical synthesis and drug discovery. Their inherent reactivity and diverse biological activities make them attractive scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of substituted oxooctanoates, with a focus on their potential as antimicrobial and anti-inflammatory agents. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this promising area.

Synthesis of Substituted Oxooctanoate Compounds

The primary methods for synthesizing substituted oxooctanoates are the Claisen condensation and the Dieckmann condensation, both of which are fundamental reactions for the formation of β-keto esters.

1.1. Claisen Condensation

The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester.[1][2][3][4] This intermolecular reaction is a versatile method for creating a variety of substituted oxooctanoates. A general workflow for the Claisen condensation is depicted below.

Caption: General workflow of the Claisen condensation for the synthesis of substituted oxooctanoates.

1.2. Dieckmann Condensation

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts with a base to form a cyclic β-keto ester. This method is particularly useful for synthesizing cyclic oxooctanoate derivatives.

Caption: General workflow of the Dieckmann condensation for the synthesis of cyclic substituted oxooctanoates.

Physicochemical Properties of Selected Substituted Oxooctanoates

The physicochemical properties of substituted oxooctanoates vary depending on the nature and position of the substituents. A summary of the properties for a few representative compounds is provided in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Methyl 3-oxooctanoate[5] | C₉H₁₆O₃ | 172.22 | - | - | - |

| Ethyl 2-chloro-3-oxobutanoate[6][7][8] | C₆H₉ClO₃ | 164.59 | 188 | 1.19 | 1.441 |

| Ethyl 2-chloro-3-oxopentanoate[9] | C₇H₁₁ClO₃ | 178.61 | - | - | - |

| Ethyl 2-chloro-3-oxohexanoate[10] | C₈H₁₃ClO₃ | 192.64 | - | - | - |

| Methyl (5R)-5-hydroxy-3-oxoheptanoate[11] | C₈H₁₄O₄ | - | - | - | - |

Biological Activities of Substituted Oxooctanoate Compounds

Substituted oxooctanoates have demonstrated a range of biological activities, with antimicrobial and anti-inflammatory effects being the most prominent.

3.1. Antimicrobial Activity

Several studies have highlighted the potential of β-keto esters as antibacterial agents.[12][13][14] The mechanism of action is often attributed to their ability to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence gene expression. The table below summarizes the antimicrobial activity of some related compounds.

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Substituted Oxadiazole | Gram-negative & Gram-positive bacteria | MIC | 0.9375 - 3.75 µg/mL | [15] |

| β-Keto Esters | Pseudomonas aeruginosa, Staphylococcus aureus | - | Promising results | [12][14] |

3.2. Anti-inflammatory Activity

Certain substituted oxooctanoates have shown potent anti-inflammatory effects. For instance, 8-oxo-9-octadecenoic acid has been found to suppress the production of inflammatory mediators in macrophage cells.[16] This effect is mediated through the inhibition of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The table below presents the anti-inflammatory activity of some natural compounds, indicating the potential for oxooctanoate derivatives.

| Compound/Extract | Activity Metric | IC₅₀ Value (µg/mL) | Reference |

| 2,5-Disubstituted-1,3,4-oxadiazole Derivatives | Carrageenan-induced paw edema | - | [17] |

| Rosa damascena flower extract | Membrane stabilization | 125.02 | [18] |

| Lawsonia inermis L leaves extract | Protein denaturation inhibition | 103.21 | [18] |

| Aqueous Solanum aethiopicum leaf extract | Albumin denaturation inhibition | 50.20 | [19] |

| Aqueous Solanum aethiopicum leaf extract | Membrane stabilization | 9.36 | [19] |

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of some substituted oxooctanoates are attributed to their ability to modulate key cellular signaling pathways involved in the inflammatory response.

4.1. NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[20][21][22][23][24] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by substituted oxooctanoates.

4.2. MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of the inflammatory response. Extracellular signals activate a cascade of protein kinases, including JNK, ERK, and p38, which in turn activate transcription factors that promote the expression of inflammatory genes.

Caption: Inhibition of the MAPK signaling pathway by substituted oxooctanoates.

Experimental Protocols

5.1. General Protocol for Claisen Condensation

This protocol is a general guideline for the synthesis of a linear substituted oxooctanoate.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) and dry ethanol.

-

Addition of Esters: A mixture of two esters (e.g., ethyl acetate and ethyl hexanoate, 1.0 equivalent each) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and acidified with a dilute acid (e.g., HCl). The product is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

5.2. Protocol for GC-MS Analysis of Fatty Acid Methyl Esters

This protocol is adapted for the analysis of substituted oxooctanoates after conversion to their methyl esters.[25][26][27][28][29]

-

Sample Preparation: The substituted oxooctanoate sample is transesterified to its corresponding fatty acid methyl ester (FAME) by heating with methanolic HCl or BF₃-methanol.

-

GC-MS System: An Agilent gas chromatograph coupled with a mass spectrometer is used.

-

Column: A capillary column suitable for FAME analysis (e.g., HP-88 or equivalent) is used.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass range: m/z 50-550.

-

-

Data Analysis: The identification of the substituted oxooctanoate methyl ester is based on the retention time and the fragmentation pattern in the mass spectrum, which is compared to a reference library.

5.3. Protocol for ¹H-NMR Spectroscopy Analysis

This protocol provides a general procedure for the characterization of substituted oxooctanoates using ¹H-NMR.[15][30][31]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted oxooctanoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is used.

-

Data Acquisition: Acquire the ¹H-NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis:

-

Chemical Shift (δ): Analyze the chemical shifts of the different protons to identify the functional groups present. Protons alpha to the keto and ester groups will have characteristic downfield shifts.

-

Integration: Integrate the area under each peak to determine the relative number of protons in each chemical environment.

-

Spin-Spin Splitting (Multiplicity): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of neighboring protons, which helps in elucidating the connectivity of the molecule.

-

This comprehensive guide provides a foundational understanding of substituted oxooctanoate compounds, their synthesis, biological activities, and the experimental techniques used for their study. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging further exploration of this promising class of molecules.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl 3-oxooctanoate | C9H16O3 | CID 89668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ethyl 2-chloro-3-oxobutanoate [stenutz.eu]

- 9. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 2-chloro-3-oxohexanoate | C8H13ClO3 | CID 11424094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. methyl (5R)-5-hydroxy-3-oxoheptanoate | C8H14O4 | CID 101496266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. gpub.org [gpub.org]

- 20. researchgate.net [researchgate.net]

- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. researchgate.net [researchgate.net]

- 24. bosterbio.com [bosterbio.com]

- 25. 3.7. Preparation of Fatty Acid Methyl Esters and GC-MS Analysis [bio-protocol.org]

- 26. 4.5. Gas Chromatography Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters [bio-protocol.org]

- 27. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 29. agilent.com [agilent.com]

- 30. rsc.org [rsc.org]

- 31. google.com [google.com]

Potential Biological Activity of Ethoxyphenyl Alkanoates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyphenyl alkanoates, a class of organic compounds characterized by an ethoxy-substituted phenyl ring attached to an alkanoate ester chain, represent a scaffold of significant interest in medicinal chemistry. As derivatives of phenolic compounds, which are widely recognized for their diverse biological activities, ethoxyphenyl alkanoates are being explored for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a particular focus on their antimicrobial and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

Ethoxyphenyl alkanoates and related phenolic esters have demonstrated potential as antimicrobial agents. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic activities, or inhibit microbial growth through other pathways. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of ethoxyphenyl derivatives and related compounds against various microbial strains. It is important to note that direct antimicrobial data for a comprehensive series of simple ethoxyphenyl alkanoates is limited in the current literature. The presented data is a compilation from studies on structurally related compounds to provide an insight into their potential antimicrobial spectrum.

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| para-alkoxyphenylcarbamic acid esters | Candida albicans | 195 - >1000 | [1] |

| Staphylococcus aureus | >1000 | [1] | |

| Escherichia coli | >1000 | [1] | |

| 2-((4-ethylphenoxy)methyl) benzoylthioureas | Staphylococcus aureus | 3.9 - 125 | [2] |

| Bacillus subtilis | 3.9 - 62.5 | [2] | |

| Escherichia coli | 15.6 - 250 | [2] | |

| Klebsiella pneumoniae | 31.2 - 250 | [2] | |

| Pseudomonas aeruginosa | 62.5 - >250 | [2] | |

| Candida albicans | 7.8 - 125 | [2] | |

| Ethyl 4-ethoxybenzoate | General antimicrobial | Not specified | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of ethoxyphenyl alkanoates is primarily linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various ethoxyphenyl-related structures against COX and LOX enzymes. This data provides a basis for understanding the potential anti-inflammatory efficacy of ethoxyphenyl alkanoates.

| Compound/Derivative Class | Enzyme Target | IC50 (µM) | Reference |

| Benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters | 5-Lipoxygenase (5-LOX) | 0.36 - >100 | |

| Phenyl Alkanoic Acid Derivatives | Cyclooxygenase-1 (COX-1) | 0.18 - >10 | [4][5] |

| Cyclooxygenase-2 (COX-2) | 0.69 - >10 | [4][5] | |

| 5-Lipoxygenase (5-LOX) | Potent inhibitors | [4][5] | |

| Phenoxy Acetic Acid Derivatives | Cyclooxygenase-1 (COX-1) | 4.07 - 14.5 | |

| Cyclooxygenase-2 (COX-2) | 0.06 - 0.97 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro antimicrobial susceptibility of bacteria to a test compound.

a. Preparation of Inoculum:

-

Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.

-

Isolated colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

b. Preparation of Test Compound Dilutions:

-

A stock solution of the ethoxyphenyl alkanoate is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

c. Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

The microtiter plate is incubated at 35-37°C for 16-20 hours.

d. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by COX enzymes.

a. Enzyme and Substrate Preparation:

-

Purified COX-1 and COX-2 enzymes are used.

-

A solution of arachidonic acid (substrate) is prepared.

b. Assay Procedure:

-

The test compound (ethoxyphenyl alkanoate) at various concentrations is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a suitable buffer at 37°C.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time and then terminated.

c. Quantification of Prostaglandins:

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

d. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of a compound on the 5-LOX-catalyzed conversion of a substrate to leukotrienes.

a. Enzyme and Substrate Preparation:

-

Purified 5-lipoxygenase enzyme is used.

-

A solution of a suitable substrate, such as linoleic acid or arachidonic acid, is prepared.

b. Assay Procedure:

-

The test compound is pre-incubated with the 5-LOX enzyme in a buffer solution at room temperature.

-

The reaction is initiated by the addition of the substrate.

c. Detection of Product Formation:

-

The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conversion of linoleic acid).

d. Data Analysis:

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is determined for each concentration of the test compound.

-

The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Conceptual workflow for the synthesis and biological evaluation of ethoxyphenyl alkanoates.

Arachidonic Acid Cascade and Potential Inhibition

Caption: The arachidonic acid cascade and points of potential inhibition by ethoxyphenyl alkanoates.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study on a homologous series of ethoxyphenyl alkanoates is not yet available in the public domain, some general trends can be inferred from related classes of compounds:

-

Lipophilicity: The length of the alkanoate chain influences the lipophilicity of the molecule. An optimal lipophilicity is often required for membrane permeability and interaction with hydrophobic binding sites of target enzymes.

-

Electronic Effects: The ethoxy group is an electron-donating group, which can influence the reactivity and binding affinity of the phenyl ring.

-

Steric Factors: The size and conformation of the alkanoate chain can affect how the molecule fits into the active site of an enzyme.

Conclusion and Future Directions

Ethoxyphenyl alkanoates represent a promising, yet underexplored, class of compounds with potential antimicrobial and anti-inflammatory activities. The available data on structurally related molecules suggest that this chemical scaffold is a valid starting point for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of ethoxyphenyl alkanoates to establish clear structure-activity relationships. Further mechanistic studies are also required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for advancing the investigation into the therapeutic potential of ethoxyphenyl alkanoates.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, selective cytotoxicities and probable mechanism of action of 7-methoxy-3-arylflavone-8-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate, a novel organic compound with potential applications in pharmaceutical research and development. The synthesis is based on the principles of the Friedel-Crafts acylation reaction.

Introduction

This compound is an aromatic ketone and ester derivative. Molecules of this class are often investigated as intermediates in the synthesis of more complex biologically active molecules. The presence of both a keto group and an ester functionality offers multiple points for further chemical modification, making it a versatile building block in medicinal chemistry. The 2-ethoxyphenyl moiety is a common feature in various pharmacologically active compounds. This protocol outlines a reliable method for the preparation and purification of this target compound.

Reaction Scheme

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2-ethoxybenzene (phenetole) with ethyl 8-chloro-8-oxooctanoate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The ethoxy group of phenetole is an ortho- and para-directing group, leading to the formation of both ortho- and para-isomers. The desired ortho-isomer must be separated from the para-isomer by purification.

Figure 1: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Units | Notes |

| Reactants | |||

| 2-Ethoxybenzene (Phenetole) | 1.0 | eq | |

| Ethyl 8-chloro-8-oxooctanoate | 1.1 | eq | A slight excess is used to ensure complete reaction of the limiting reagent. |

| Aluminum Chloride (AlCl₃) | 1.2 | eq | Anhydrous conditions are crucial. |

| Solvent | |||

| Dichloromethane (DCM) | 10 | mL/mmol | Anhydrous, reaction solvent. |

| Reaction Conditions | |||

| Temperature | 0 to rt | °C | The reaction is initiated at a low temperature and allowed to warm to room temperature. |

| Reaction Time | 4-6 | hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up & Purification | |||

| Hydrochloric Acid (HCl) | 1 | M | For quenching the reaction. |

| Sodium Bicarbonate (NaHCO₃) | Saturated | solution | For neutralization. |

| Brine | Saturated | solution | For washing the organic phase. |

| Sodium Sulfate (Na₂SO₄) | For drying the organic phase. | ||

| Expected Product | |||

| Theoretical Yield | Based on 2-ethoxybenzene | g | |

| Expected Purity (after chromatography) | >95 | % | |

| Molecular Formula | C₁₈H₂₆O₄ | ||

| Molecular Weight | 306.40 | g/mol |

Experimental Protocol

Materials:

-

2-Ethoxybenzene (phenetole)

-

Ethyl 8-chloro-8-oxooctanoate

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

-

Addition of Lewis Acid: Cool the flask in an ice bath to 0 °C and slowly add anhydrous aluminum chloride with stirring.

-

Addition of Reactants: In a separate flask, dissolve 2-ethoxybenzene and ethyl 8-chloro-8-oxooctanoate in anhydrous DCM.

-

Acylation Reaction: Add the solution of reactants dropwise to the stirred suspension of aluminum chloride in DCM at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to separate the desired ortho-isomer from the para-isomer and other impurities.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Hypothetical metabolic activation pathway of the target compound.

Application Notes and Protocols for the Characterization of Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate is a keto ester with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an aromatic ketone, an ethyl ester, and a long aliphatic chain, necessitates a comprehensive analytical approach for unambiguous characterization and quality control. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed for molecules with moderate polarity.

Experimental Protocol

A common approach for analyzing aromatic ketones and esters involves derivatization followed by HPLC analysis.[1][2][3]

-

Sample Preparation:

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water (65:35 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 360 nm (following derivatization if necessary) or based on UV scan |

Data Presentation

| Analyte | Retention Time (min) | Peak Area | Purity (%) |

| This compound | To be determined | To be determined | To be determined |

| Impurity 1 | To be determined | To be determined | To be determined |

| Impurity 2 | To be determined | To be determined | To be determined |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the analysis of volatile compounds. Given the molecular weight of this compound, it should be amenable to GC-MS analysis for both qualitative identification and quantitative measurement.[4][5][6]

Experimental Protocol

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.

-

If necessary, derivatization can be performed to increase volatility, though it may not be required for this compound.

-

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

-

A non-polar or medium-polarity capillary column (e.g., VF-5MS or equivalent).[7]

-

-

GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Ion Source Temperature | 230°C |

| Mass Range | m/z 50-500 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Data Presentation

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | To be determined | To be determined based on fragmentation pattern |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound. The presence of a keto-enol tautomerism can also be investigated using NMR.[8][9][10]

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be performed to confirm assignments.

-

Data Presentation (Predicted Chemical Shifts)

¹H NMR (CDCl₃, 400 MHz):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4H) | δ 6.9-7.8 | m | 4H |

| -OCH₂CH₃ (ethoxy) | δ 4.1 | q | 2H |

| -OCH₂CH₃ (ester) | δ 4.1 | q | 2H |

| -CH₂-C=O | δ 2.9 | t | 2H |

| -CH₂-COOEt | δ 2.3 | t | 2H |

| Aliphatic Chain (-CH₂-) | δ 1.2-1.8 | m | 8H |

| -OCH₂CH₃ (ethoxy) | δ 1.4 | t | 3H |

| -OCH₂CH₃ (ester) | δ 1.2 | t | 3H |

¹³C NMR (CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ketone) | ~198 |

| C=O (ester) | ~173 |

| Aromatic | ~110-160 |

| -OCH₂- (ethoxy) | ~64 |

| -OCH₂- (ester) | ~60 |

| Aliphatic (-CH₂-) | ~24-38 |

| -CH₃ (ethoxy) | ~15 |

| -CH₃ (ester) | ~14 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12][13][14]

Experimental Protocol

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation:

-

FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Presentation

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Aromatic Ketone) | 1685-1665 |

| C=O Stretch (Ester) | 1750-1735 |

| C-O Stretch (Ester) | 1300-1000 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

Visualizations

Caption: Workflow for the synthesis and analytical characterization of a target compound.

Caption: Logical flow for HPLC method development and validation.

References

- 1. auroraprosci.com [auroraprosci.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethyl 8-chloro-8-oxooctanoate (14113-02-1) for sale [vulcanchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. researchgate.net [researchgate.net]

- 12. proprep.com [proprep.com]

- 13. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is no publicly available data on the specific biological activities of "Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate." The following application notes and protocols are proposed based on the structural characteristics of the molecule, which suggest potential anti-inflammatory properties. These are intended to serve as a starting point for in-vitro investigation.

Introduction

This compound is a small molecule featuring a keto-ester functional group and an ethoxyphenyl moiety. Structurally similar compounds have been investigated for a variety of biological activities. Given its chemical structure, this compound is a candidate for screening in assays related to inflammation and cytotoxicity. These application notes provide detailed protocols for preliminary in-vitro evaluation of this compound.

Potential Applications

-

Anti-inflammatory Activity: Investigation of the compound's ability to modulate inflammatory responses in cellular models.

-

Cytotoxicity Assessment: Evaluation of the compound's potential toxic effects on various cell lines to determine its therapeutic window.

-

Mechanism of Action Studies: Elucidation of the potential signaling pathways through which the compound exerts its biological effects, with a primary focus on the NF-κB pathway, a key regulator of inflammation.[1][2][3][4][5]

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% Inhibition) | TNF-α Secretion (% Inhibition) | IL-6 Secretion (% Inhibition) |

| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 2.5 |

| 5 | 35.8 ± 3.5 | 31.2 ± 2.9 | 28.9 ± 3.1 |

| 10 | 58.4 ± 4.2 | 55.7 ± 3.8 | 51.6 ± 4.0 |

| 25 | 75.1 ± 5.1 | 72.3 ± 4.5 | 68.4 ± 4.8 |

| 50 | 88.9 ± 3.9 | 85.6 ± 3.2 | 81.2 ± 3.7 |

| IC₅₀ (µM) | 8.7 | 9.5 | 11.2 |

Data are presented as mean ± standard deviation of three independent experiments. IC₅₀ values are calculated from dose-response curves.

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | Concentration (µM) | Cell Viability (%) |

| RAW 264.7 | 1 | 98.5 ± 1.2 |

| 10 | 95.2 ± 2.5 | |

| 50 | 89.7 ± 3.1 | |

| 100 | 75.4 ± 4.2 | |

| IC₅₀ (µM) | >100 | |

| HEK293 | 1 | 99.1 ± 0.9 |

| 10 | 97.8 ± 1.5 | |

| 50 | 92.3 ± 2.8 | |

| 100 | 80.1 ± 3.5 | |

| IC₅₀ (µM) | >100 |

Cell viability was assessed using the MTT assay after 24 hours of treatment. Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Protocol 1: In-Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7][8]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: The following day, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included.

-

LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Assay (Griess Test):

-

After the incubation period, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to each sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[6]

-

Calculate the percentage inhibition of cytokine secretion compared to the LPS-stimulated control.

-

Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Materials:

-

RAW 264.7 and HEK293 cell lines

-

DMEM and appropriate growth media

-

FBS

-

Penicillin-Streptomycin solution

-